molecular formula C22H21NO2S B10892110 N-(4-ethoxyphenyl)-2-phenyl-2-(phenylsulfanyl)acetamide

N-(4-ethoxyphenyl)-2-phenyl-2-(phenylsulfanyl)acetamide

Cat. No.: B10892110
M. Wt: 363.5 g/mol
InChI Key: DOHVABKMNVLNOQ-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-2-phenyl-2-(phenylsulfanyl)acetamide is an organic compound characterized by its unique structure, which includes an ethoxyphenyl group, a phenyl group, and a phenylsulfanyl group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)-2-phenyl-2-(phenylsulfanyl)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-ethoxyaniline, benzaldehyde, and thiophenol.

    Formation of Intermediate: The initial step involves the condensation of 4-ethoxyaniline with benzaldehyde to form an imine intermediate.

    Addition of Thiophenol: Thiophenol is then added to the imine intermediate under acidic conditions to form the desired product.

    Purification: The final product is purified using recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxyphenyl)-2-phenyl-2-(phenylsulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or alcohols.

    Substitution: Compounds with different functional groups replacing the ethoxy group.

Scientific Research Applications

N-(4-ethoxyphenyl)-2-phenyl-2-(phenylsulfanyl)acetamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential pharmacological properties, including anti-inflammatory and analgesic effects.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Materials Science: It is explored for its potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which N-(4-ethoxyphenyl)-2-phenyl-2-(phenylsulfanyl)acetamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The phenylsulfanyl group may play a crucial role in binding to these targets, influencing the compound’s biological activity. Pathways involved could include inhibition of specific enzymes or modulation of receptor activity, leading to the observed pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(4-methoxyphenyl)-2-phenylacetamide: Similar structure but with a methoxy group instead of an ethoxy group.

    N-(4-ethoxyphenyl)-2-phenylacetamide: Lacks the phenylsulfanyl group.

    N-(4-ethoxyphenyl)-2-(phenylsulfanyl)acetamide: Lacks one phenyl group.

Uniqueness

N-(4-ethoxyphenyl)-2-phenyl-2-(phenylsulfanyl)acetamide is unique due to the presence of both the ethoxyphenyl and phenylsulfanyl groups, which confer distinct chemical and biological properties

By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can further explore its potential in various scientific fields.

Properties

Molecular Formula

C22H21NO2S

Molecular Weight

363.5 g/mol

IUPAC Name

N-(4-ethoxyphenyl)-2-phenyl-2-phenylsulfanylacetamide

InChI

InChI=1S/C22H21NO2S/c1-2-25-19-15-13-18(14-16-19)23-22(24)21(17-9-5-3-6-10-17)26-20-11-7-4-8-12-20/h3-16,21H,2H2,1H3,(H,23,24)

InChI Key

DOHVABKMNVLNOQ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C(C2=CC=CC=C2)SC3=CC=CC=C3

Origin of Product

United States

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